molecular formula C14H10N2O5 B2837968 N-1,3-benzodioxol-5-yl-2-nitrobenzamide CAS No. 420813-90-7

N-1,3-benzodioxol-5-yl-2-nitrobenzamide

Cat. No.: B2837968
CAS No.: 420813-90-7
M. Wt: 286.243
InChI Key: ADFTVMCUHNLRMN-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-nitrobenzamide is an organic compound that features a benzodioxole ring fused with a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-2-nitrobenzamide typically involves the nitration of 1,3-benzodioxole followed by amide formation. One common method starts with the nitration of 1,3-benzodioxole using a mixture of concentrated sulfuric acid and nitric acid to yield 1,3-benzodioxole-5-nitro. This intermediate is then reacted with 2-aminobenzamide under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products Formed

    Reduction: N-1,3-benzodioxol-5-yl-2-aminobenzamide.

    Substitution: Halogenated derivatives of this compound.

    Hydrolysis: 1,3-benzodioxole-5-carboxylic acid and 2-aminobenzamide.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-1,3-benzodioxol-5-yl-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-1,3-benzodioxol-5-yl-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.

    N-1,3-benzodioxol-5-yl-2-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-1,3-benzodioxol-5-yl-2-nitrobenzamide is unique due to the presence of both a benzodioxole ring and a nitrobenzamide moiety, which confer distinct chemical and biological properties. The nitro group is particularly important for its potential reactivity and biological activity, making this compound a valuable subject for further research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-14(10-3-1-2-4-11(10)16(18)19)15-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFTVMCUHNLRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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